molecular formula C10H12Cl2N2 B2448247 Isoquinolin-8-ylmethanamine dihydrochloride CAS No. 362606-12-0; 850734-84-8; 850734-85-9

Isoquinolin-8-ylmethanamine dihydrochloride

Cat. No.: B2448247
CAS No.: 362606-12-0; 850734-84-8; 850734-85-9
M. Wt: 231.12
InChI Key: GQPDNUJLVOFHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isoquinoline methanamine (hydrochloride) is a synthetic intermediate widely used in pharmaceutical synthesis. It is known for its high purity and crystalline solid form. The compound has the molecular formula C10H10N2 • 2HCl and a molecular weight of 231.1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8-Isoquinoline methanamine (hydrochloride) involves the reaction of isoquinoline with formaldehyde and ammonium chloride under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 8-Isoquinoline methanamine (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Isoquinoline methanamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Isoquinoline methanamine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Isoquinoline methanamine (hydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include modulation of neurotransmitter systems and inhibition of specific enzymes involved in disease processes .

Comparison with Similar Compounds

  • 7-Piperazin-1-yl-thieno [2,3-c]pyridine hydrochloride
  • 8-Isoquinolinemethamine dihydrochloride
  • Thieno [2,3-c]pyridine derivatives

Comparison: 8-Isoquinoline methanamine (hydrochloride) is unique due to its specific structure, which allows for versatile chemical modifications. Compared to similar compounds, it offers higher reactivity and selectivity in synthetic applications. Its ability to form stable crystalline solids also makes it advantageous for pharmaceutical synthesis .

Properties

IUPAC Name

isoquinolin-8-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;;/h1-5,7H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDNUJLVOFHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005443
Record name 1-(Isoquinolin-8-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850734-85-9
Record name 1-(Isoquinolin-8-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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